(5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazol-4-one
Description
(5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazol-4-one is a complex organic compound that features a morpholine ring, a furan ring, and a thiazole ring
Properties
IUPAC Name |
(5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O3S/c1-12-10-26(11-13(2)28-12)20-25-19(27)18(30-20)9-16-6-7-17(29-16)14-4-3-5-15(8-14)21(22,23)24/h3-9,12-13H,10-11H2,1-2H3/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLCMHBQTNGESC-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazol-4-one typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Synthesis of the Furan Ring: The furan ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Construction of the Thiazole Ring: The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Coupling Reactions: The final compound is obtained by coupling the synthesized rings through a series of condensation reactions, often under reflux conditions with appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the thiazole ring, potentially converting it to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly for diseases where modulation of specific molecular pathways is required.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazol-4-one would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in materials science, its electronic properties would be of primary interest.
Comparison with Similar Compounds
Similar Compounds
(5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazol-4-one: This compound is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties.
Other Morpholine Derivatives: Compounds with similar morpholine rings but different substituents may exhibit different reactivity and biological activity.
Furan and Thiazole Derivatives: Compounds with furan and thiazole rings but lacking the trifluoromethyl group may have different electronic properties and reactivity.
Uniqueness
The presence of the trifluoromethyl group in this compound makes it unique compared to other similar compounds. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
